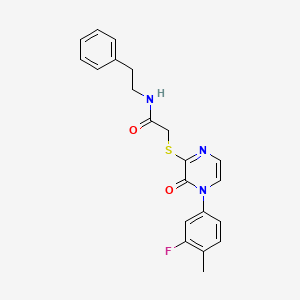

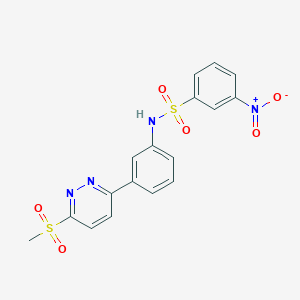

N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide" is a sulfonamide derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Sulfonamides typically consist of a sulfonyl group attached to an amine, and they have been explored for their potential in cancer therapy, among other uses .

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the reaction of amines with sulfonyl chlorides. For example, the synthesis of various nitrobenzenesulfonamide derivatives has been achieved by reacting amines with 4-nitrobenzensulfonyl chloride . Similarly, N-benzyl pyridyl-containing sulfonamides have been synthesized by reacting N-benzyl tolylsulfonamide with chloromethylpyridines . The synthesis of a specific sulfonamide compound can be characterized by spectral analyses, such as NMR, to confirm the structure of the newly synthesized compounds .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be elucidated using various spectroscopic techniques and crystallography. For instance, the structure of 3-Nitro-N-phenyl-4-(phenylamino)benzenesulfonamide was determined by crystallography, revealing the orientation of the N-phenyl rings with respect to the benzene ring of the phenylsulfonamide group . Density functional theory (DFT) calculations can also provide insights into the vibrational frequencies, optimized geometric parameters, and stability of the molecule .

Chemical Reactions Analysis

Sulfonamide derivatives can undergo a variety of chemical reactions. For example, nitrobenzenesulfonamides can be alkylated to give N-alkylated sulfonamides, which can be deprotected to yield secondary amines . Additionally, rearrangement reactions of sulfonamide derivatives can occur under certain conditions, leading to different products . The reactivity of these compounds can be further explored through computational studies, including molecular dynamics simulations and reactivity descriptors .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives can be influenced by their molecular structure. Poor water solubility is a common issue that can limit the pharmacological application of these compounds, necessitating the exploration of chemical modifications to improve their properties . Theoretical calculations can predict properties such as dipole moment, polarizability, and hyperpolarizability, which are important for understanding the behavior of these molecules in different environments . Thermodynamic properties can also be calculated to understand the stability and reactivity of the compounds at various temperatures .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reactions

Sulfonylcarbamimidic azides derived from sulfonyl chlorides, including reactions with tetrazole derivatives, showcase the versatility of sulfonamide-based compounds in synthesizing novel chemical structures. This process leads to the creation of various isomers and alkylated tetrazole products, differentiated using 13C NMR spectroscopy, highlighting the compound's role in complex chemical synthesis and reactivity studies (PeetNorton et al., 1987).

Antitumor and Apoptotic Effects

Research into new sulfonamide derivatives activating p38/ERK phosphorylation in cancer cells indicates significant potential for the development of anticancer agents. These compounds, including variations of sulfonamides, have demonstrated in vitro cytotoxic activities against human cancer cell lines, promoting the expression of pro-apoptotic genes and suggesting a pathway for therapeutic application in oncology (Cumaoğlu et al., 2015).

Antibacterial and Biofilm Inhibition

Compounds synthesized with sulfonamide moieties have shown activity against bacterial biofilms, a critical factor in addressing antibiotic resistance and infection control. Studies evaluating the biofilm inhibitory action against strains such as Escherichia coli and Bacillus subtilis reveal the potential of these compounds in developing new antibacterial strategies with minimal cytotoxicity (Abbasi et al., 2020).

Enzyme Inhibition

Investigations into the enzyme inhibitory potential of sulfonamide-containing compounds have been extended to targets like α-glucosidase and acetylcholinesterase, enzymes relevant to diabetes and neurodegenerative diseases. The synthesis of derivatives displaying substantial inhibitory activity highlights the compound's utility in discovering new therapeutic agents (Abbasi et al., 2019).

Computational Chemistry and Molecular Design

Computational studies on sulfonamide molecules, such as structural characterization through X-ray diffraction and spectral analyses, provide insights into their electronic properties and interaction potentials. This research aids in the rational design of molecules with desired biological or chemical properties, expanding the applications of sulfonamide-based compounds in drug discovery and material science (Murthy et al., 2018).

Wirkmechanismus

Target of Action

The primary targets of N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide are the Cell division protein ZipA and its homolog . These proteins are found in Escherichia coli (strain K12) and Shigella flexneri , respectively. They play a crucial role in bacterial cell division, making them potential targets for antibacterial drugs.

Eigenschaften

IUPAC Name |

N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]-3-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O6S2/c1-28(24,25)17-9-8-16(18-19-17)12-4-2-5-13(10-12)20-29(26,27)15-7-3-6-14(11-15)21(22)23/h2-11,20H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYXPSOVZLMCFHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2518590.png)

![2-chloro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B2518591.png)

![1,7-dimethyl-4-oxo-N-propyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2518593.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2518597.png)

![1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-[N-(2,4,6-trichlorophenyl)hydrazone]](/img/structure/B2518601.png)